The compound is cataloged under the CAS number 133042-86-1. It is recognized for its role in organic synthesis, particularly in the pharmaceutical industry where it contributes to drug development and the synthesis of therapeutic agents. Additionally, it finds applications in the manufacture of pesticides and other industrial chemicals.
The synthesis of 4-Ethylaminomethyl-benzonitrile typically involves the reaction of aniline with cyanoethane. This synthetic route includes several steps:
In industrial settings, this synthesis can be scaled up using large reactors, ensuring precise control over reaction parameters such as temperature, pressure, and time to achieve high yield and consistent quality.
The molecular structure of 4-Ethylaminomethyl-benzonitrile features a benzene ring substituted with an ethylaminomethyl group and a nitrile group. The structural formula can be represented as follows:
InChI=1S/C10H12N2/c1-2-12-8-10-5-3-9(7-11)4-6-10/h3-6,12H,2,8H2,1H3
ONORSEFWMYMGJR-UHFFFAOYSA-N
The presence of both amine and nitrile functional groups contributes to its reactivity profile, allowing it to participate in various chemical reactions such as substitutions, reductions, and oxidations .
4-Ethylaminomethyl-benzonitrile undergoes various chemical reactions:
Reagents commonly used in these reactions include:
The products formed depend on specific conditions; for example, oxidation may yield amides while reduction typically results in primary amines .
The mechanism of action for 4-Ethylaminomethyl-benzonitrile largely depends on its biological applications. As a precursor for various pharmaceutical compounds, its interaction with biological targets can influence metabolic pathways:
Research indicates that derivatives formed from this compound can exhibit significant biological activity, making it a target for further exploration in drug design .
The physical properties contribute to its handling during synthesis and application processes, influencing factors such as storage conditions and compatibility with other chemicals .
4-Ethylaminomethyl-benzonitrile has several scientific applications:
Its versatility makes it a valuable compound in both academic research settings and industrial applications .
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: